ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate
Description
Ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is a synthetic coumarin-derived ester. Its structure features a propanoate backbone esterified with a substituted chromen-2-one (coumarin) moiety, including 4,8-dimethyl, 7-propoxy, and 2-oxo functional groups. Coumarin derivatives are widely studied for their biological activities (e.g., anticoagulant, antimicrobial, and fluorescent properties) and photochemical applications.
Properties
IUPAC Name |
ethyl 3-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-5-11-23-16-9-7-14-12(3)15(8-10-17(20)22-6-2)19(21)24-18(14)13(16)4/h7,9H,5-6,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBFITSNCALZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-carbaldehyde with ethyl acetoacetate in the presence of a base can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromenone moiety, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s chromenone core is known for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural features, physicochemical properties, and applications.
Structural and Functional Group Differences
| Compound | Key Functional Groups | Molecular Complexity |
|---|---|---|
| Ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate | Coumarin core, propoxy, methyl, ester groups | High (polycyclic aromatic system) |
| Ethyl 3-(methylthio)propanoate | Methylthio (-SMe), ester groups | Low (linear aliphatic chain) |
- Ethyl 3-(methylthio)propanoate: The methylthio group contributes to sulfur-containing volatiles, critical for fruity aromas .
Physicochemical Properties
Table 1: Comparative Data for Ethyl 3-(methylthio)propanoate in Pineapple (–4)
| Property | Pulp | Core |
|---|---|---|
| Concentration (µg·kg⁻¹) | 91.21 | 42.67 |
| Odor Activity Value (OAV) | 1,693.33 (third highest) | Significant contributor |
- Volatility: Ethyl 3-(methylthio)propanoate is highly volatile, contributing to pineapple aroma, whereas the target compound’s bulky coumarin group likely reduces volatility, shifting its applications to non-aromatic uses (e.g., pharmaceuticals or materials science).
- Solubility: The coumarin derivative may exhibit lower solubility in polar solvents compared to the aliphatic ethyl 3-(methylthio)propanoate.
Biological Activity
Ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromenone derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H24O5
- Molecular Weight : 332.4 g/mol
- Structural Characteristics : The compound features a chromenone core, which is a bicyclic system comprising a benzene ring fused to a pyrone ring. This structural configuration is responsible for its bioactive properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation markers in various biological models.
- Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies indicate that it exhibits antimicrobial activity against certain bacterial strains.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes involved in inflammation. |
| Antioxidant | Scavenges free radicals; potential protective effects against oxidative damage. |
| Antimicrobial | Exhibits activity against specific pathogenic bacteria. |
| Anticancer | Investigated for potential cytotoxic effects on cancer cell lines. |
Case Studies and Experimental Data
-
Anti-inflammatory Studies :
- A study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
-
Antioxidant Activity :
- In vitro assays showed that this compound exhibited a high degree of free radical scavenging activity, comparable to established antioxidants like ascorbic acid .
-
Antimicrobial Testing :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential :
Comparative Analysis with Similar Compounds
This compound can be compared with other chromenone derivatives to evaluate differences in biological activity:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate | Methoxy group instead of propoxy | Similar anti-inflammatory properties |
| Ethyl 3-(4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl)propanoate | Additional oxo group on the propoxy chain | Enhanced antimicrobial activity |
Q & A
Q. How can the synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate be optimized for improved yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as temperature, solvent choice (e.g., acetone or ethanol under reflux), and base selection (e.g., potassium carbonate). Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate formation and purity . For example, substituting halogens or modifying ester groups (e.g., propoxy vs. methoxy) in analogous coumarin derivatives has been shown to influence reaction efficiency and product stability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the chromenone core. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls. Single-crystal X-ray diffraction, as used in structurally related compounds, resolves stereochemical ambiguities .
Q. How do substituents (methyl, propoxy) influence the compound’s physicochemical properties?
- Methodological Answer : Substituent effects can be assessed via comparative solubility studies, logP measurements, and computational simulations (e.g., COSMO-RS). For instance, methyl groups enhance lipophilicity, while propoxy chains may increase steric hindrance, affecting reactivity in downstream functionalization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing. For respiratory protection, employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations. Avoid aqueous discharge and ensure fume hood usage during synthesis .
Q. What are key structural analogs of this compound, and how do their bioactivities compare?
- Methodological Answer : Analogous compounds (e.g., halogenated or phenyl-substituted chromenones) exhibit varied bioactivities. For example:
| Compound Name | Structural Modification | Bioactivity |
|---|---|---|
| Ethyl 2-{[3,6-dichloro-4-methyl...]propanoate | Chlorine substitution | Enhanced anticancer activity |
| 3-ethyl-4,8-dimethyl-7-[(1-oxo-1-phenyl...] | Phenyl group addition | Improved receptor binding |
Advanced Research Questions
Q. What computational methods effectively predict this compound’s reactivity and stability?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) model potential reaction pathways. ICReDD’s integrated approach uses computational predictions to narrow experimental conditions, reducing trial-and-error cycles . For instance, simulating the hydrolysis of the ester group can guide derivatization strategies.
Q. How can contradictory data in biological activity assays (e.g., cytotoxicity vs. antioxidant effects) be resolved?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability or oxidative stress models). Validate findings using orthogonal assays (e.g., ROS detection vs. apoptosis markers) and control for metabolic interference. Comparative studies with structural analogs (e.g., varying ester groups) can isolate substituent-specific effects .
Q. What strategies address discrepancies between predicted and observed receptor binding affinities?
- Methodological Answer : Employ molecular dynamics (MD) simulations to assess binding pocket flexibility. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. For example, steric clashes due to the propoxy group may require docking studies with adjusted torsional parameters .
Q. How can metabolic pathways and degradation products be systematically studied?
- Methodological Answer : Use liver microsome assays or recombinant cytochrome P450 enzymes to identify phase I metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiles degradation products. For stability studies, subject the compound to accelerated conditions (heat, light) and analyze via HPLC-UV .
Q. What integrated approaches accelerate the discovery of bioactivity-enhanced derivatives?
- Methodological Answer :
Combine combinatorial chemistry with high-throughput screening (HTS) for rapid derivative synthesis. Machine learning models trained on existing bioactivity data (e.g., IC50 values of analogs) prioritize candidates. ICReDD’s feedback loop, integrating experimental data into computational refinements, exemplifies this approach .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
